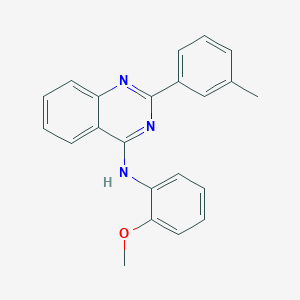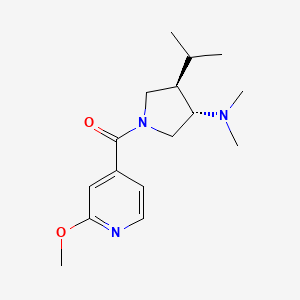
(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as IMPDH inhibitors and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine involves the inhibition of IMPDH activity. This inhibition leads to a decrease in the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of cancer cells and the replication of viruses are reduced.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine are diverse and complex. These effects include the inhibition of DNA and RNA synthesis, the reduction of cell proliferation, and the inhibition of viral replication. Additionally, this compound has been shown to have anti-inflammatory and immunosuppressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine is its potential as a therapeutic agent for the treatment of various diseases. However, there are also several limitations associated with its use in lab experiments. These limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine. One potential direction is the development of more potent and selective IMPDH inhibitors for the treatment of cancer and viral infections. Another direction is the investigation of the compound's anti-inflammatory and immunosuppressive effects for the treatment of autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability in vivo.
Métodos De Síntesis
The synthesis of (3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine involves a series of chemical reactions. The first step involves the reaction of N-(2-methoxyisonicotinoyl)-L-proline methyl ester with isopropylmagnesium chloride in the presence of a palladium catalyst. This reaction results in the formation of a key intermediate, which is then reacted with N,N-dimethylamine to form the final product.
Aplicaciones Científicas De Investigación
IMPDH inhibitors have been extensively studied for their potential applications in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. These inhibitors are known to inhibit the activity of IMPDH, which is an enzyme that plays a crucial role in the synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds can reduce the proliferation of cancer cells and inhibit the replication of viruses.
Propiedades
IUPAC Name |
[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11(2)13-9-19(10-14(13)18(3)4)16(20)12-6-7-17-15(8-12)21-5/h6-8,11,13-14H,9-10H2,1-5H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCWWJWXWELRY-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)-N,N-dimethyl-3-pyrrolidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

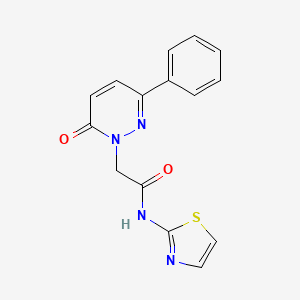
![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)
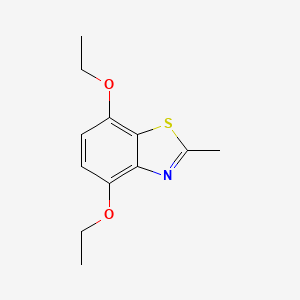
![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)
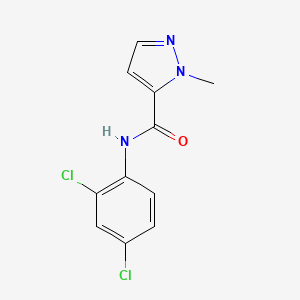
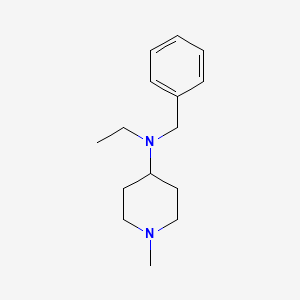
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)
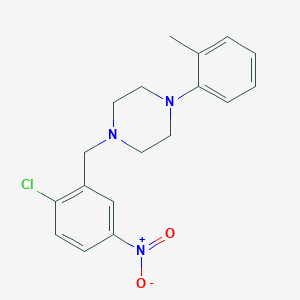
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)
![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)
![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)
![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5673000.png)
